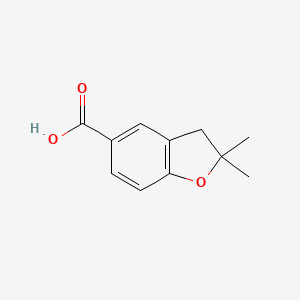

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

カタログ番号 B1316721

CAS番号:

128852-17-5

分子量: 236.7 g/mol

InChIキー: UUBSHLWNADKCBU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

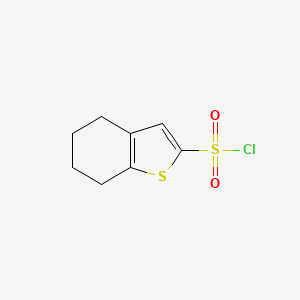

Nonlinear Optical Materials

- Synthesis and Properties:

- Thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized, showing significant second-order optical nonlinearities. These compounds exhibit high thermal stability and transparency, making them suitable for nonlinear optical materials. The sulfone group in these structures acts as a synthetically flexible acceptor with a wide transparency range in the visible spectrum. Molecular orbital calculations and experimental studies suggest that thiophene-containing conjugated moieties have superior dipole moment and molecular hyperpolarizability compared to benzene analogues, underlining their potential in nonlinear optical applications (Chou et al., 1996).

Synthesis of Nitrogen Heterocycles

- Pummerer-Type Cyclization:

- The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues involving 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride. This process led to the formation of biologically interesting nitrogen heterocycles, indicating a route to explore for synthesizing compounds with potential biological activities (Horiguchi et al., 2004).

Photoredox-Catalyzed Cascade Annulation

- Benzothiophenes Synthesis:

- A photoredox-catalyzed cascade annulation process has been developed, which involves the use of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride for the synthesis of benzothiophenes and benzoselenophenes. This method yields moderate to good results at ambient temperature, offering a pathway for the synthesis of these compounds (Jianxiang Yan et al., 2018).

Antimicrobial Activity

- Synthesis of Oxadiazole Derivatives:

- Research into the antimicrobial activity of derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride has led to the synthesis of oxadiazole derivatives. These compounds were synthesized and their structures confirmed through spectral data. They were screened for antibacterial activity, highlighting the potential of these derivatives in antimicrobial applications (Naganagowda & Petsom, 2011).

Aerobic Oxidative Desulfurization

- Desulfurization of Sulfur-Containing Compounds:

- Benzothiophenes like 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride have been subjected to aerobic oxidative desulfurization, leading to their conversion to corresponding sulfones. This process utilizes an Anderson-type catalyst and operates under mild conditions without any sacrificial agent, presenting a potentially environmentally friendly method for desulfurization (Lu et al., 2010).

特性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBSHLWNADKCBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

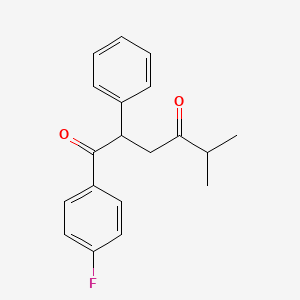

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207039 |

Source

|

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride | |

CAS RN |

128852-17-5 |

Source

|

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128852-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

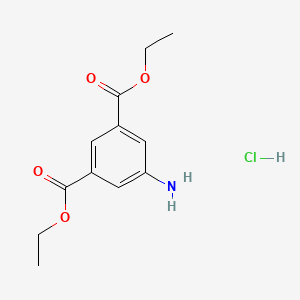

Diethyl 5-aminoisophthalate hydrochloride

42122-73-6

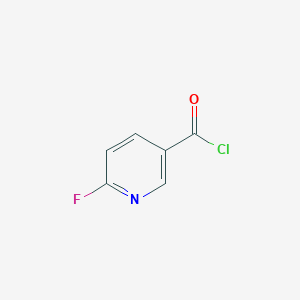

2-Fluoropyridine-5-carbonyl chloride

65352-94-5

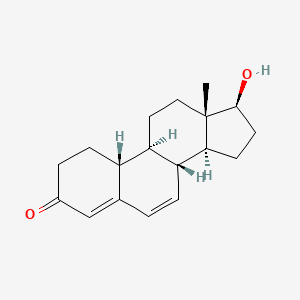

17B-hydroxyestra-4,6-diene-3-one

14531-84-1

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)